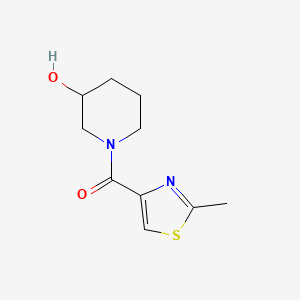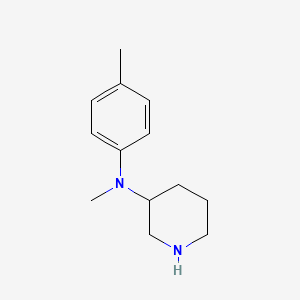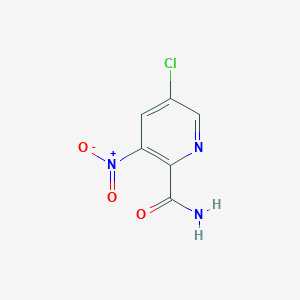
5-Chloro-3-nitropyridine-2-carboxamide
Overview
Description
5-Chloro-3-nitropyridine-2-carboxamide is an organic compound that is used as an intermediate in organic synthesis and pharmaceutical production . It is a nitropyridine derivative .
Synthesis Analysis
The synthesis of nitropyridine derivatives, including 5-Chloro-3-nitropyridine-2-carboxamide, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-nitropyridine-2-carboxamide consists of a pyridine ring substituted with a chloro group at the 5-position, a nitro group at the 3-position, and a carboxamide group at the 2-position . The molecular formula is C6H4ClN3O3 .Physical And Chemical Properties Analysis
5-Chloro-3-nitropyridine-2-carboxamide is a powder with a molecular weight of 201.57 .Scientific Research Applications
Anticoccidial Agents
Morisawa et al. (1977) explored nitropyridinecarboxamides, including 5-Chloro-3-nitropyridine-2-carboxamide, for their potential as anticoccidial agents. They synthesized a series of nitropyridinecarboxamides and derivatives, identifying compounds with significant activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. This study indicates the potential use of 5-Chloro-3-nitropyridine-2-carboxamide derivatives in developing new anticoccidial drugs (Morisawa, Kataoka, & Kitano, 1977).
Synthesis of Pyridines
Bakke et al. (2003) described the synthesis of 2,5-disubstituted pyridines from 5-nitropyridine-2-sulfonic acid, illustrating the chemical versatility of nitropyridines. While not directly involving 5-Chloro-3-nitropyridine-2-carboxamide, this research highlights the broader context of nitropyridine reactivity and its implications for synthesizing complex pyridine derivatives, which can be foundational for developing new compounds with varied biological activities (Bakke & Sletvold, 2003).
Antimycobacterial Activity
Zítko et al. (2013) investigated a series of 5-chloro-N-phenylpyrazine-2-carboxamides, focusing on their antimycobacterial activity. Although the study's primary compound differs slightly from 5-Chloro-3-nitropyridine-2-carboxamide, it underscores the research interest in chloro-nitropyridine derivatives for potential antimycobacterial applications. The findings contribute to understanding how structural variations affect biological activity, aiding in the design of novel antimycobacterial agents (Zítko et al., 2013).
Synthesis of Potential Anticancer Agents
Temple et al. (1983) explored the synthesis of potential anticancer agents, including pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, demonstrating the use of nitropyridine derivatives in developing compounds with possible anticancer properties. This study exemplifies how derivatives of 5-Chloro-3-nitropyridine-2-carboxamide might serve as precursors in synthesizing complex molecules with potential therapeutic applications (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Safety and Hazards
The safety data sheet for 5-Chloro-3-nitropyridine-2-carboxamide indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-chloro-3-nitropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMVOCILKBZVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697824 | |
| Record name | 5-Chloro-3-nitropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-nitropyridine-2-carboxamide | |
CAS RN |
856834-36-1 | |
| Record name | 5-Chloro-3-nitropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464950.png)
![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464951.png)
![{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464952.png)
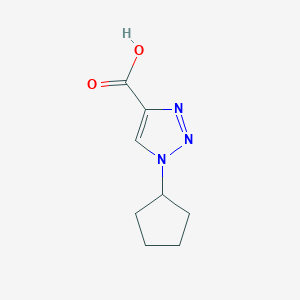
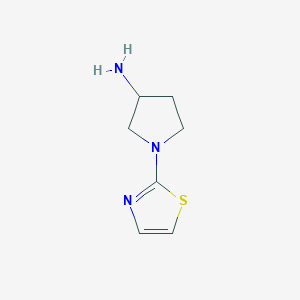
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464958.png)
![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1464959.png)
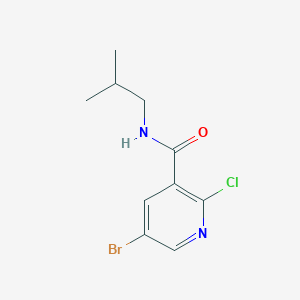
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)
![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464969.png)
